molecular formula C12H14N2O B11717931 1,3-Dihydrospiro[indole-2,4'-piperidine]-3-one

1,3-Dihydrospiro[indole-2,4'-piperidine]-3-one

Cat. No.: B11717931
M. Wt: 202.25 g/mol
InChI Key: LOEMFMJJJALSDD-UHFFFAOYSA-N
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Description

1,3-Dihydrospiro[indole-2,4’-piperidine]-3-one is a spirocyclic compound that features a unique structure where an indole and a piperidine ring are fused together through a spiro carbon. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydrospiro[indole-2,4’-piperidine]-3-one typically involves cycloisomerization reactions. One common method is the Ag(I)/PPh3-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamides. This reaction proceeds under mild conditions at room temperature, using toluene as the solvent .

Industrial Production Methods

While specific industrial production methods for 1,3-Dihydrospiro[indole-2,4’-piperidine]-3-one are not extensively documented, the general approach involves scalable cycloisomerization reactions. The use of silver triflate as a catalyst and triphenylphosphine as a ligand is crucial for achieving high yields and diastereoselectivity .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydrospiro[indole-2,4’-piperidine]-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert it into different spirocyclic amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the indole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in the synthesis of pharmaceuticals and other bioactive molecules .

Scientific Research Applications

1,3-Dihydrospiro[indole-2,4’-piperidine]-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dihydrospiro[indole-2,4’-piperidine]-3-one involves its interaction with various molecular targets. The compound’s unique spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. Computational studies have shown that non-covalent interactions, such as cation-π and π-π interactions, play a crucial role in stabilizing the compound within its target sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dihydrospiro[indole-2,4’-piperidine]-3-one stands out due to its specific spirocyclic structure, which imparts unique physicochemical properties. This structure enhances its stability and allows for diverse functionalization, making it a valuable scaffold in drug discovery and material science .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

spiro[1H-indole-2,4'-piperidine]-3-one

InChI

InChI=1S/C12H14N2O/c15-11-9-3-1-2-4-10(9)14-12(11)5-7-13-8-6-12/h1-4,13-14H,5-8H2

InChI Key

LOEMFMJJJALSDD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12C(=O)C3=CC=CC=C3N2

Origin of Product

United States

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